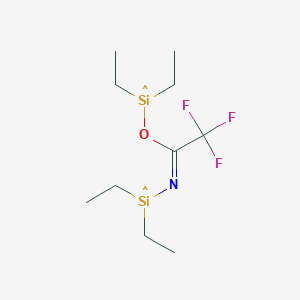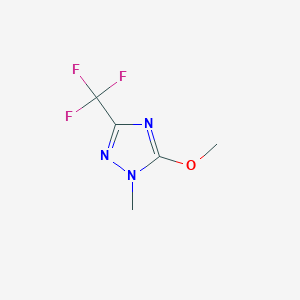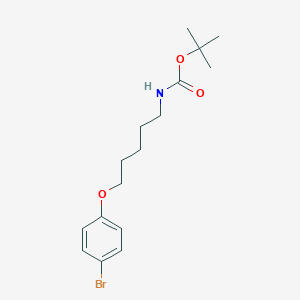
cis-2-Hydroxy-2-(trifluoromethyl)tetrahydropyran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2-Hydroxy-2-(trifluoromethyl)tetrahydropyran-3-carboxylic acid is a compound of significant interest in organic chemistry. It features a tetrahydropyran ring, a hydroxyl group, and a trifluoromethyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Hydroxy-2-(trifluoromethyl)tetrahydropyran-3-carboxylic acid typically involves the hydroalkoxylation of γ- and δ-hydroxy olefins. This reaction can be catalyzed by various catalysts, including platinum, lanthanide triflates, and silver (I) triflate . The reaction conditions are generally mild, often carried out at room temperature, and can tolerate various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of hydroalkoxylation and the use of efficient catalysts suggest that scalable production could be achieved using similar catalytic systems under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions
cis-2-Hydroxy-2-(trifluoromethyl)tetrahydropyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include cerium ammonium nitrate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
cis-2-Hydroxy-2-(trifluoromethyl)tetrahydropyran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: Used in the synthesis of fragrant compounds and other industrial chemicals.
Mécanisme D'action
The mechanism by which cis-2-Hydroxy-2-(trifluoromethyl)tetrahydropyran-3-carboxylic acid exerts its effects involves its functional groups. The hydroxyl group can participate in hydrogen bonding, the trifluoromethyl group can influence the molecule’s electronic properties, and the carboxylic acid group can engage in various chemical reactions. These interactions can affect molecular targets and pathways, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-2,6-Piperidines: Similar in structure but with a piperidine ring instead of a tetrahydropyran ring.
cis-2,6-Tetrahydropyrans: Similar but without the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in cis-2-Hydroxy-2-(trifluoromethyl)tetrahydropyran-3-carboxylic acid makes it unique compared to other similar compounds. This group can significantly alter the compound’s reactivity and properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C7H9F3O4 |
|---|---|
Poids moléculaire |
214.14 g/mol |
Nom IUPAC |
(2R,3R)-2-hydroxy-2-(trifluoromethyl)oxane-3-carboxylic acid |
InChI |
InChI=1S/C7H9F3O4/c8-7(9,10)6(13)4(5(11)12)2-1-3-14-6/h4,13H,1-3H2,(H,11,12)/t4-,6+/m0/s1 |
Clé InChI |
YFNZMZTYOWORNJ-UJURSFKZSA-N |
SMILES isomérique |
C1C[C@H]([C@@](OC1)(C(F)(F)F)O)C(=O)O |
SMILES canonique |
C1CC(C(OC1)(C(F)(F)F)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


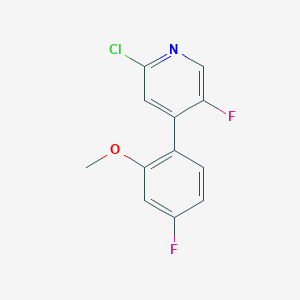
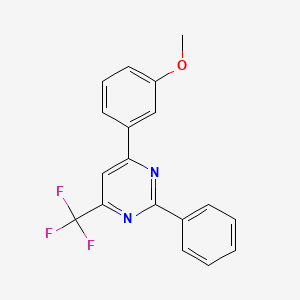


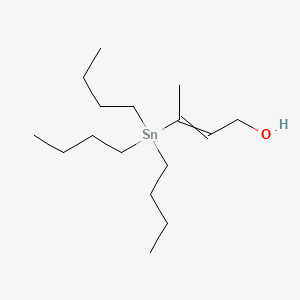
![(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate](/img/structure/B13713665.png)
![(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid](/img/structure/B13713668.png)
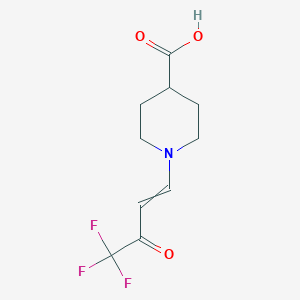
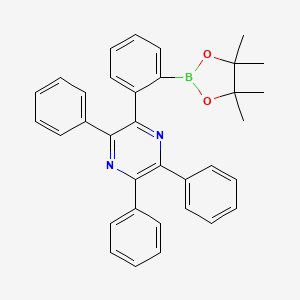

![8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)
